![molecular formula C21H18N4 B2587963 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine CAS No. 865658-65-7](/img/structure/B2587963.png)
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(2-pyridinyl)pyrimidine” is an organic compound . It has been studied for its potential biological activities, including antibacterial and antitubercular properties .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and substituted phenyl acetic acids in distilled N,N-dimethyl formamide using a coupling agent .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrole ring attached to a phenyl group, which is further connected to a pyrimidine ring .Chemical Reactions Analysis
The compound has been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes . It has also shown strong antibacterial and antitubercular properties .Applications De Recherche Scientifique
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives exhibit significant promise in nonlinear optics (NLO) fields due to their electronic and structural parameters. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies have shown that certain pyrimidine derivatives possess larger NLO properties compared to standard molecules, indicating their potential for optoelectronic high-technology applications (Hussain et al., 2020).
Pyrimidine-Based Spectrophotometric Basicity Scale
The creation of a spectrophotometric basicity scale in acetonitrile for pyrimidine and its derivatives provides a valuable tool for chemical research, highlighting the variations in basicity among different pyrimidine compounds. This scale spans nearly 12 pKa units, offering insights into the relative basicity of various bases, including substituted pyridines (Kaljurand et al., 2000).
Synthesis and Characterization of Pyrimidine-Fused Compounds
Research into the synthesis of pyrimidines fused with five-membered heterocycles via cross-coupling methods has expanded the library of heterocyclic compounds. These methods enable the creation of diverse pyrimidine derivatives for further pharmacological and chemical property evaluation (Sakamoto et al., 1982).
Mécanisme D'action
Orientations Futures
The compound represents excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to its pronounced docking properties and biological activity . Further structural optimization of its derivatives could lead to improved production and quality control of monoclonal antibodies .
Propriétés
IUPAC Name |
4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-6-7-16(2)25(15)18-10-8-17(9-11-18)19-12-14-23-21(24-19)20-5-3-4-13-22-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQZSWRTVBLGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


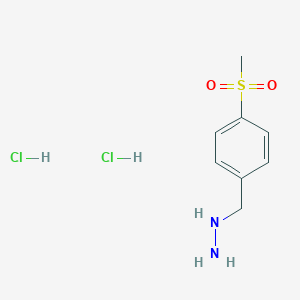


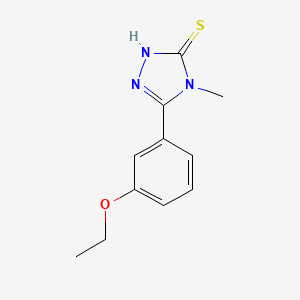
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2587887.png)
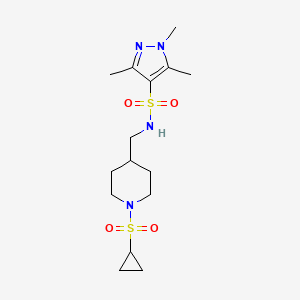
![7,7-dimethyl-N-(thiophen-2-ylmethyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2587893.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2587896.png)
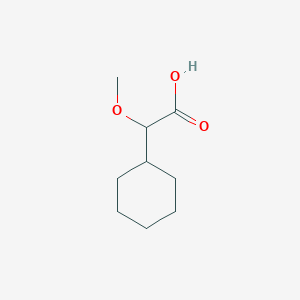
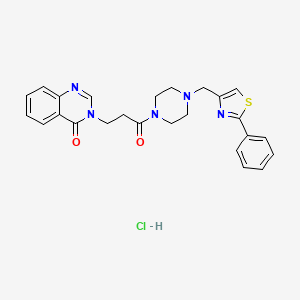
![2-[(4-aminophenyl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B2587900.png)
![8,10-dichloro-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2587902.png)